molecular formula C24H20N2O3 B2389559 N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-13-3

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2389559
CAS RN: 1040645-13-3
M. Wt: 384.435
InChI Key: LUXSPMCUXJOORW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring and the attachment of the various substituents. N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The compound contains a quinoline ring, which is a type of aromatic ring, as well as an amide group and a phenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, quinolines are aromatic compounds and are therefore relatively stable. They are also typically polar and can form hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural elucidation of N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide derivatives, highlighting their potential in medicinal chemistry. Studies like the one by Matiadis et al. (2013) emphasize the importance of X-ray diffraction analysis for confirming the cis conformation of the amide bond due to intramolecular hydrogen bonds, which could influence the compound's biological activities Matiadis et al., 2013.

Antimicrobial and Antitumor Potential

Several studies have investigated the antimicrobial and antitumor properties of derivatives related to this compound. Desai et al. (2011) and others have synthesized series of related compounds demonstrating significant in vitro antibacterial and antifungal activities, which could provide a basis for developing new therapeutic agents Desai et al., 2011. Atwell et al. (1989) explored the DNA-intercalating antitumor agents within this chemical class, finding several compounds with promising in vivo solid tumor activity Atwell et al., 1989.

Biological Labeling and Imaging Applications

The compound and its derivatives have potential applications in biological labeling and imaging. Research efforts have been directed towards developing novel radioligands for imaging studies, as demonstrated by Matarrese et al. (2001), who evaluated novel quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors Matarrese et al., 2001.

Anticancer and Fluorescence Agents

The synthesis and evaluation of derivatives as anticancer and fluorescence agents have been a focus of research, indicating the versatility of this compound in medicinal applications. Funk et al. (2015) described the synthesis of derivatives tested for cytotoxic activity against cancer cell lines and evaluated for fluorescent properties, highlighting the compound's potential as a dual-purpose agent Funk et al., 2015.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The study of quinoline derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses as a pharmaceutical .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15-12-13-16(2)19(14-15)25-23(28)21-22(27)18-10-6-7-11-20(18)26(24(21)29)17-8-4-3-5-9-17/h3-14,27H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXSPMCUXJOORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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